molecular formula C3H8N2O B3282998 (2R)-2-hydroxypropanimidamide CAS No. 760109-40-8

(2R)-2-hydroxypropanimidamide

Cat. No.: B3282998
CAS No.: 760109-40-8
M. Wt: 88.11
InChI Key: HLGDWKWUYZNZIF-UWTATZPHSA-N
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Description

(2R)-2-hydroxypropanimidamide: is an organic compound with the molecular formula C3H8N2O It is a chiral molecule, meaning it has a non-superimposable mirror image The compound is characterized by the presence of a hydroxyl group (-OH) attached to the second carbon of a propanamide backbone, with an amidine group (-C(=NH)NH2) at the terminal carbon

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-hydroxypropanimidamide can be achieved through several methods. One common approach involves the reduction of (2R)-2-hydroxypropanenitrile using hydrogen gas in the presence of a catalyst such as palladium on carbon. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C and the pressure at 1-2 atm. The reaction proceeds as follows:

(2R)-2-hydroxypropanenitrile+H2This compound\text{(2R)-2-hydroxypropanenitrile} + \text{H}_2 \rightarrow \text{this compound} (2R)-2-hydroxypropanenitrile+H2​→this compound

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The use of high-purity starting materials and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions: (2R)-2-hydroxypropanimidamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form (2R)-2-oxopropanimidamide using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The amidine group can be reduced to form (2R)-2-hydroxypropanamine using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium at room temperature.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.

    Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.

Major Products Formed

    Oxidation: (2R)-2-oxopropanimidamide

    Reduction: (2R)-2-hydroxypropanamine

    Substitution: (2R)-2-chloropropanimidamide or (2R)-2-bromopropanimidamide

Scientific Research Applications

Chemistry: (2R)-2-hydroxypropanimidamide is used as a chiral building block in the synthesis of complex organic molecules

Biology: In biological research, this compound is used as a precursor in the synthesis of enzyme inhibitors and receptor agonists. Its ability to interact with biological macromolecules makes it a valuable tool in the study of biochemical pathways and cellular processes.

Medicine: this compound has potential therapeutic applications due to its ability to modulate biological targets. It is being investigated for its role in the treatment of various diseases, including cancer and infectious diseases, by acting as an inhibitor of specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and chiral properties make it a valuable intermediate in the synthesis of high-performance polymers and other functional materials.

Mechanism of Action

The mechanism of action of (2R)-2-hydroxypropanimidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and amidine groups allow for hydrogen bonding and electrostatic interactions with active sites, leading to inhibition or activation of the target. The compound’s chirality plays a crucial role in its binding affinity and selectivity, as the (2R) configuration may fit better into the target’s active site compared to its enantiomer.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-hydroxypropanimidamide
  • (2R)-2-oxopropanimidamide
  • (2R)-2-hydroxypropanamine

Comparison: (2R)-2-hydroxypropanimidamide is unique due to its specific (2R) configuration, which imparts distinct chemical and biological properties Compared to (2S)-2-hydroxypropanimidamide, the (2R) enantiomer may exhibit different reactivity and selectivity in chemical reactions and biological interactions The presence of the hydroxyl group distinguishes it from (2R)-2-oxopropanimidamide, which lacks this functional group and therefore has different chemical behavior

Properties

IUPAC Name

(2R)-2-hydroxypropanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O/c1-2(6)3(4)5/h2,6H,1H3,(H3,4,5)/t2-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGDWKWUYZNZIF-UWTATZPHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=N)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=N)N)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

88.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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